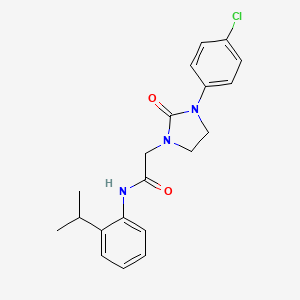
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Compounds with structural elements similar to 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, derivatives of 4-oxo-thiazolidines and 2-oxo-azetidines showed moderate to good activity against S. aureus and E. coli. QSAR studies indicated that substituents present at certain positions of these compounds contribute positively to their hydrophobicity or steric bulk, enhancing their antibacterial effectiveness (Desai et al., 2008).
Corrosion Inhibition
Another application area is in corrosion inhibition, where long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline derivatives, were synthesized and evaluated. These compounds demonstrated promising corrosion prevention efficiencies for steel in acidic and oil medium conditions, showcasing their potential as corrosion inhibitors (Yıldırım & Cetin, 2008).
Antimicrobial Activities
Further research has identified rhodanine-3-acetic acid derivatives exhibiting significant antimicrobial activity, especially against mycobacteria including Mycobacterium tuberculosis and non-tuberculous mycobacteria. Some derivatives also showed notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, suggesting their potential in treating bacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Molecular Structure and Packing
Studies on the crystal structure and molecular packing of similar compounds reveal insights into their stabilization mechanisms via hydrogen bonding. For instance, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione demonstrated that molecular structure and packing are stabilized by C-H·O and N-H·O interactions, forming cyclic dimers and chains. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Sethusankar et al., 2002).
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-14(2)17-5-3-4-6-18(17)22-19(25)13-23-11-12-24(20(23)26)16-9-7-15(21)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSAJLGSBRNOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
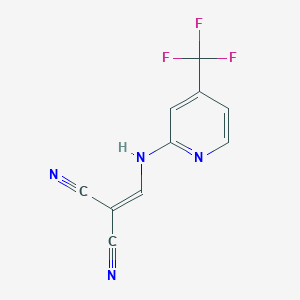
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2890190.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2890191.png)
![4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2890194.png)
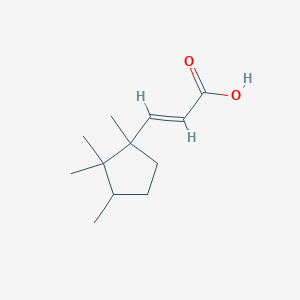
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2890196.png)
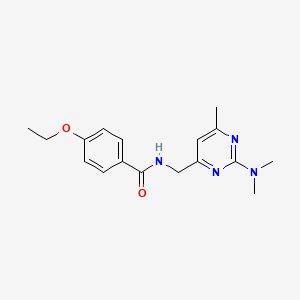
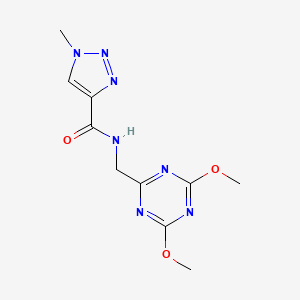
![Methyl 2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2890199.png)
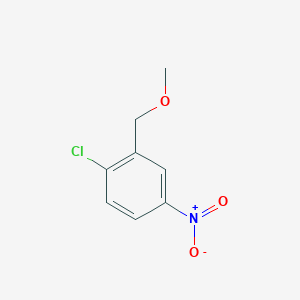
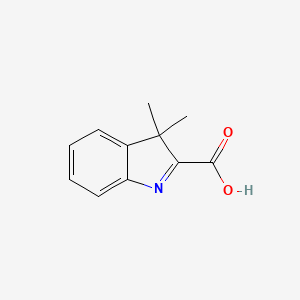
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890205.png)
![6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide](/img/structure/B2890208.png)

